![molecular formula C21H17N5O5 B2496635 methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251692-24-6](/img/structure/B2496635.png)
methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals that exhibit a wide range of biological activities. The specific molecule is of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology, excluding its use as a drug, which aligns with the specified exclusion criteria.
Synthesis Analysis
The synthesis of complex molecules like methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate often involves multistep chemical reactions, including the formation of 1,2,4-triazolo[4,3-a]pyrazine derivatives. These processes can include one-pot procedures for creating substituted derivatives, utilizing reagents such as 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol in specific conditions to achieve the desired molecular framework (Thirupaiah & Vedula, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including the triazolo[4,3-a]pyrazine core. This core is essential for the molecule's biological activity and interacts with various biological targets. Structural analyses often involve computational methods and X-ray crystallography to determine the precise arrangement of atoms and bonds within the molecule.
Chemical Reactions and Properties
The chemical reactivity of this compound includes its ability to undergo further functionalization through reactions at available reactive sites. This may involve the introduction of additional substituents at the phenyl ring or modifications of the triazolo[4,3-a]pyrazine moiety to alter the molecule's physical and chemical properties for specific applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and molecular weight are critical for understanding the behavior of the compound in various environments. These properties can affect the compound's applications, handling, and storage. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal stability and phase transitions of the compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, dictate the compound's suitability for further chemical transformations. Spectroscopic methods, such as NMR and IR spectroscopy, are instrumental in elucidating these properties by providing detailed information on the electronic and structural aspects of the molecule.
科学的研究の応用
Synthesis of Heterocyclic Systems
- Research has explored the use of related compounds for the synthesis of a wide range of heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and triazolo[2,3-a]pyrimidin-5-ones. These compounds are synthesized through various methods, including catalytical transfer hydrogenation and reaction with hydrogen bromide in acetic acid, showcasing their versatility in generating diverse heterocycles (R. Toplak et al., 1999).
Antimicrobial and Antifungal Activity
- Some derivatives synthesized from related compounds have shown promising antimicrobial and antifungal activities. These activities are evaluated against various organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans, using Nutrient Agar and Sabouraud Dextrose Agar diffusion methods (S. Y. Hassan, 2013).
Tubulin Polymerization Inhibition
- A study identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods. This compound exhibited antiproliferative activity toward human cancer cells, highlighting its potential as a therapeutic agent (Hidemitsu Minegishi et al., 2015).
Anticonvulsant Activity
- Another study focused on the synthesis of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, testing them for anticonvulsant activity against maximal electroshock-induced seizures in rats. The findings suggest the potential of these compounds as anticonvulsant agents, with specific derivatives showing potent activity (J. Kelley et al., 1995).
Synthesis of Fused Pyranones
- Research has also delved into the synthesis of fused pyranones, demonstrating the reactivity of related compounds with various diketones and phenols to create a range of derivatives. This work further exemplifies the utility of these compounds in synthesizing complex heterocyclic structures (Brina Ornik et al., 1990).
将来の方向性
The future directions for research on “methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate” could include further exploration of its biological activities and potential therapeutic applications. Given the reported antiproliferative activity of similar triazolopyrimidines , this compound could be of interest in the field of medicinal chemistry.
作用機序
Target of Action
The primary target of this compound is DNA . The compound is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of the DNA, which can have various effects depending on the context.
Mode of Action
The compound interacts with its target, DNA, by intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind or distort, interfering with the normal biological processes that rely on the DNA structure, such as replication and transcription .
Biochemical Pathways
By disrupting these processes, the compound could potentially inhibit cell growth and division, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of the compound’s action as a DNA intercalator would likely be the disruption of normal cellular processes such as replication and transcription . This could lead to cell death, particularly in cells that are rapidly dividing. Therefore, this compound could potentially have anti-cancer properties .
特性
IUPAC Name |
methyl 3-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-30-20(28)14-6-5-7-15(12-14)23-17(27)13-26-21(29)25-11-10-22-19(18(25)24-26)31-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWMENRZHPVBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)
![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)
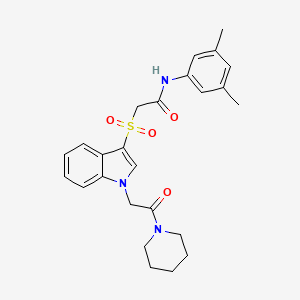
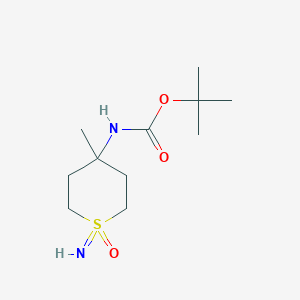
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)
![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

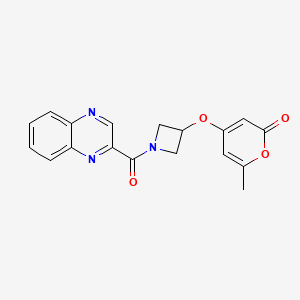
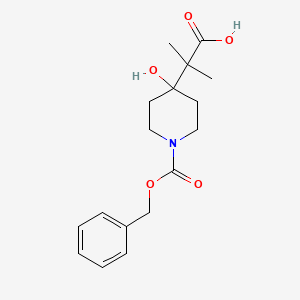


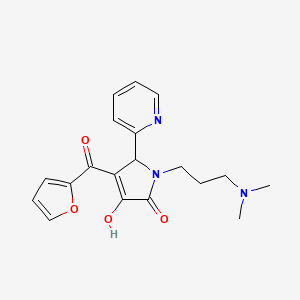
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)